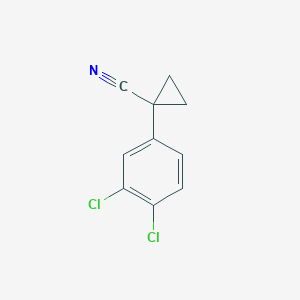

1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

Übersicht

Beschreibung

Synthesis Analysis

Research has developed various synthetic methods for creating cyclopropane derivatives, which can be applicable to the synthesis of 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile. For instance, donor-acceptor cyclopropanes have been opened using iodobenzene dichloride to introduce chlorine atoms adjacent to donor and acceptor groups, which could be adapted for specific substitutions needed in the synthesis of our target compound (Garve et al., 2014). Similarly, the palladium(0)-catalyzed alkylation and subsequent cyclization of α-substituted carbonitriles have been used to create highly functionalized cyclopropanes, highlighting a potential pathway for synthesizing complex cyclopropane derivatives (Dorizon et al., 1999).

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives, including 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile, can be analyzed through various spectroscopic methods. The microwave spectrum of cyclopropane(1,1)dicarbonitrile, for example, has provided insights into the rotational constants and bond lengths, which are critical for understanding the molecular geometry of cyclopropane derivatives (Pearson et al., 1975).

Chemical Reactions and Properties

Cyclopropane compounds undergo a variety of chemical reactions due to the strain in the three-membered ring and the reactivity of substituents. For instance, the ring-opening reactions of donor-acceptor cyclopropanes with acyclic 1,3-diketones leading to the synthesis of 1,6-dicarbonyl compounds indicate the versatility of cyclopropanes in synthetic chemistry (Zhang et al., 2020).

Physical Properties Analysis

The physical properties of cyclopropane derivatives, such as boiling point, melting point, and solubility, can significantly vary depending on the substituents attached to the cyclopropane core. Phase equilibria studies, for example, offer valuable data on the interaction of cyclopropane derivatives with other substances and their conditions of stability or reactivity (Giles & Wilson, 2006).

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Biodegradation

Chlorophenols, including derivatives similar to 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile, have been evaluated for their environmental impact, particularly in aquatic environments. These compounds generally exert moderate to considerable toxic effects on mammalian and aquatic life, with their persistence in the environment depending on the presence of biodegrading microflora. Such studies highlight the importance of understanding the environmental fate and potential biodegradation pathways of chlorinated organic compounds (Krijgsheld & Gen, 1986).

Use in Agriculture and Pest Management

The research on 1,3-Dichloropropene, a soil fumigant used in agriculture, provides insights into the regulatory and environmental considerations necessary for using chlorinated compounds in pest management. Groundwater monitoring studies in areas of high fumigant use indicate a low detection rate of 1,3-Dichloropropene and its metabolites, suggesting minimal risk for drinking water exposure. This research underscores the importance of environmental monitoring and risk assessment in the application of chlorinated pesticides (van Wesenbeeck & Knowles, 2019).

Synthetic Chemistry Applications

The oxidation of cyclopropane-containing hydrocarbons is a direct approach towards carbonylcyclopropanes. This method, which involves transforming methylene groups activated by adjacent cyclopropanes, avoids unnecessary synthetic stages and aligns with principles of atom economy. Such research is pertinent to the development of efficient methods for synthesizing cyclopropane derivatives, potentially including 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile (Sedenkova et al., 2018).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with Hazard Statements H315-H319 . These statements indicate that the compound can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding inhalation, ingestion, or skin contact .

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDZLTHRJVBKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246417 | |

| Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | |

CAS RN |

124276-57-9 | |

| Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124276-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

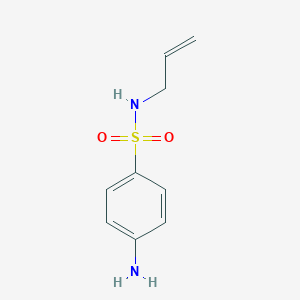

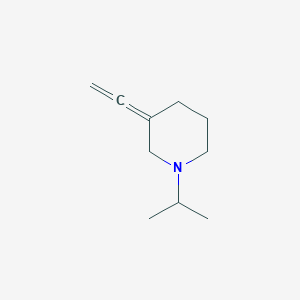

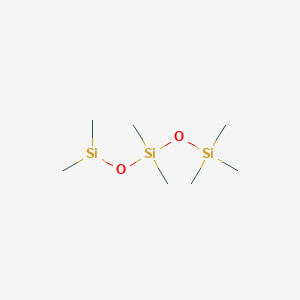

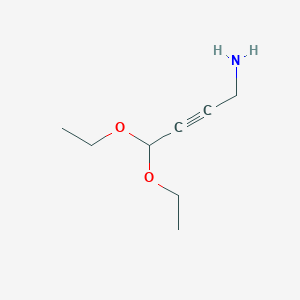

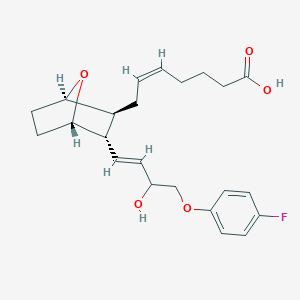

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.